1-allyl-4-(4-bromophenyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-allyl-4-(4-bromophenyl)pyrazine-2,3(1H,4H)-dione is an organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(4-bromophenyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS) on a phenyl-substituted pyrazine.
Allylation: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(4-bromophenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of phenyl-substituted pyrazine.
Substitution: Formation of azido or thiol-substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-allyl-4-(4-bromophenyl)pyrazine-2,3(1H,4H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the pyrazine ring might interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-allyl-4-phenylpyrazine-2,3(1H,4H)-dione: Lacks the bromine atom, potentially altering its reactivity and binding properties.
1-allyl-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a chlorine atom instead of bromine, which might affect its chemical and biological properties.
1-allyl-4-(4-methylphenyl)pyrazine-2,3(1H,4H)-dione: Contains a methyl group, which could influence its hydrophobicity and steric interactions.
Uniqueness
1-allyl-4-(4-bromophenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of the bromophenyl group, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-5-3-10(14)4-6-11/h2-6,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHONETWRGUJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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